

Application Notes and Protocols for Dasiglucagon in Insulin-Induced Hypoglycemia Studies

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Compound of Interest

Compound Name: *Dasiglucagon*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dasiglucagon**, a next-generation glucagon analog, in research settings, particularly for studies involving insulin-induced hypoglycemia. Detailed protocols and data summaries are included to facilitate the design and execution of relevant experiments.

Introduction to Dasiglucagon

Dasiglucagon is a glucagon analog composed of 29 amino acids with seven substitutions compared to native glucagon.[1][2] These modifications enhance its physical and chemical stability in an aqueous solution, eliminating the need for reconstitution before administration.[1][2][3] **Dasiglucagon** acts as a glucagon receptor agonist, mimicking the action of endogenous glucagon to increase blood glucose levels by stimulating hepatic glycogenolysis.[4][5] Its ready-to-use formulation offers a significant advantage in both clinical and research settings for the rapid and reliable treatment of severe hypoglycemia.[1][6][7]

Mechanism of Action

Dasiglucagon exerts its antihyperglycemic effect by binding to glucagon receptors on hepatocytes.[4] This binding activates G proteins (Gs α and Gq), which in turn stimulates adenylate cyclase.[5] Activated adenylate cyclase increases intracellular levels of cyclic AMP

(cAMP).[4][5] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates and activates glycogen phosphorylase.[4] Glycogen phosphorylase catalyzes the breakdown of glycogen into glucose-1-phosphate, which is subsequently converted to glucose and released into the bloodstream, thereby raising blood glucose levels.[4]



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Dasiglucagon signaling pathway in a hepatocyte.

Efficacy in Insulin-Induced Hypoglycemia

Clinical trials have demonstrated the rapid and effective action of **dasiglucagon** in reversing insulin-induced hypoglycemia in adults, adolescents, and children with type 1 diabetes.[1][8]

Summary of Clinical Trial Data

The following tables summarize key efficacy data from a pivotal phase 3 clinical trial comparing a single subcutaneous dose of 0.6 mg **dasiglucagon** to placebo and 1 mg reconstituted glucagon in adults with type 1 diabetes during controlled insulin-induced hypoglycemia.[1][9]

Table 1: Time to Plasma Glucose Recovery

Treatment Group	Median Time to Recovery (95% CI) [min]
Dasiglucagon (0.6 mg)	10 (10, 10)
Placebo	40 (30, 40)
Reconstituted Glucagon (1 mg)	12 (10, 12)

Recovery was defined as an increase in plasma glucose of ≥ 20 mg/dL from baseline without rescue intravenous glucose.^[1]

Table 2: Proportion of Participants Achieving Plasma Glucose Recovery

Time Point	Dasiglucagon (0.6 mg)	Placebo	Reconstituted Glucagon (1 mg)
Within 10 min	65%	0%	49%
Within 15 min	99%	2%	95%
Within 20 min	99%	-	98%

Data from a phase 3 randomized, double-blind clinical trial.^[1]

Table 3: Mean Plasma Glucose Increase from Baseline

Time Point	Dasiglucagon (0.6 mg) [mg/dL]	Placebo [mg/dL]	Reconstituted Glucagon (1 mg) [mg/dL]
30 min	90.9	19.1	88.5

Mean increase in plasma glucose from baseline with 95% CIs.^[2]

Experimental Protocols

Animal Models of Insulin-Induced Hypoglycemia

For preclinical studies, insulin-induced hypoglycemia can be established in various animal models. Rodent models, such as rats and mice, are commonly used.[10][11] Streptozotocin (STZ)-induced diabetic models are often employed to mimic type 1 diabetes before inducing acute hypoglycemia with insulin.[11] In these models, a single subcutaneous injection of **dasiglucagon** has been shown to produce a rapid, dose-related increase in blood glucose levels.[10]

Human Clinical Research: Hyperinsulinemic-Hypoglycemic Clamp Technique

The hyperinsulinemic-hypoglycemic clamp is the gold standard method for inducing and maintaining a specific level of hypoglycemia in a controlled clinical research setting.[12][13] This technique allows for the precise evaluation of the pharmacokinetics and pharmacodynamics of antihypoglycemic agents like **dasiglucagon**. [14]

Objective: To induce a controlled state of hypoglycemia to assess the efficacy and safety of **dasiglucagon**.

Materials:

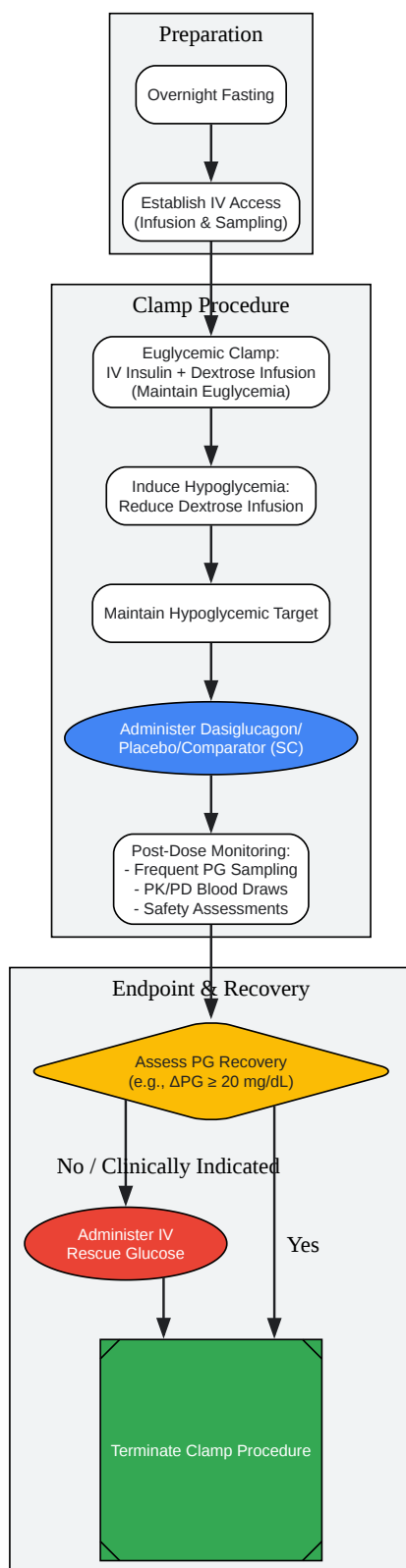
- **Dasiglucagon** for injection (e.g., 0.6 mg in a ready-to-use aqueous formulation)[1]
- Placebo (vehicle control)[1]
- Reconstituted lyophilized glucagon (as a comparator, e.g., 1 mg)[1]
- Human regular insulin for intravenous infusion
- 20% dextrose solution for intravenous infusion
- Saline solution
- Infusion pumps
- Blood glucose monitoring system (e.g., YSI analyzer)
- Equipment for intravenous access (catheters, tubing, etc.)

- Blood collection supplies

Protocol Outline:

- Participant Preparation: Participants should fast overnight.[8] For individuals with diabetes, their usual insulin therapy is discontinued prior to the clamp procedure according to a predefined schedule.[8]
- Intravenous Access: Establish intravenous access in both arms. One arm is used for the infusion of insulin and dextrose, while the other is used for blood sampling. To obtain arterialized venous blood, the sampling hand may be warmed.[13]
- Euglycemic Clamp (Baseline): An initial intravenous insulin infusion is started to achieve a state of hyperinsulinemia. A variable infusion of 20% dextrose is used to maintain euglycemia (e.g., at a target of 90 mg/dL).[12]
- Induction of Hypoglycemia: The dextrose infusion rate is reduced to allow plasma glucose to decrease to a prespecified hypoglycemic target (e.g., <65 mg/dL or a specific target like 54 mg/dL).[8][15] This target is then maintained for a defined period by adjusting the dextrose infusion.
- Drug Administration: Once a stable period of hypoglycemia is confirmed, the investigational product (**dasiglucagon**, placebo, or comparator) is administered as a single subcutaneous injection.[1] The timing of administration is considered time zero for efficacy assessments.
- Post-Dose Monitoring:
 - Plasma glucose is monitored at frequent, predefined intervals (e.g., every 2-5 minutes initially, then less frequently) to determine the time to recovery.[8]
 - Blood samples are collected at various time points to assess pharmacokinetic profiles of **dasiglucagon** and pharmacodynamic markers.[8]
 - Safety parameters, including vital signs and adverse events (e.g., nausea, vomiting), are monitored throughout the procedure.[1]

- Recovery and Termination: The primary endpoint is typically the time to a predefined plasma glucose recovery (e.g., an increase of ≥ 20 mg/dL from the pre-dose level).[1] Intravenous rescue glucose is administered if a participant does not achieve recovery within a specified timeframe or experiences severe hypoglycemic symptoms.[8] The insulin infusion is terminated at the end of the clamp procedure.



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Workflow for a hyperinsulinemic-hypoglycemic clamp study.

Formulation and Stability

Dasiglucagon is supplied as a ready-to-use aqueous solution for subcutaneous injection, which is a key advantage over traditional glucagon formulations that require reconstitution.[3][7] The formulation contains **dasiglucagon**, tromethamine, sodium chloride, and water.[10] This enhanced stability is due to seven amino acid substitutions that reduce the tendency for aggregation in aqueous solutions.[16][17] Researchers should adhere to the storage and handling instructions provided by the manufacturer to ensure the integrity of the product.

Safety and Tolerability

In clinical trials, **dasiglucagon** was generally well-tolerated, with a safety profile comparable to that of reconstituted glucagon.[1] The most frequently reported adverse events are nausea and vomiting, which are known side effects of glucagon treatment.[1][7] Other reported adverse events include headache and injection site pain.[18]

Conclusion

Dasiglucagon is a valuable tool for researchers studying hypoglycemia and the counter-regulatory mechanisms involved. Its rapid onset of action, efficacy in reversing insulin-induced hypoglycemia, and convenient ready-to-use formulation make it a reliable agent for both preclinical and clinical research. The protocols and data presented here provide a foundation for designing robust experiments to further investigate the therapeutic potential of **dasiglucagon** and related compounds.

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